methanone hydrobromide CAS No. 1822780-54-0](/img/structure/B1379279.png)
[5-(2-Aminoethyl)-2-thienyl](3-thienyl)methanone hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” is a chemical compound . It can be purchased from various suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C11H12BrNOS2 . It has an average mass of 318.253 Da and a monoisotopic mass of 316.954346 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . For detailed information, it would be best to refer to a reliable chemical database or contact a chemical supplier.Aplicaciones Científicas De Investigación
Determination of Neurotransmitters and Metabolites in Blood
A study by Aymard, Honoré, and Carbuccia (1994) focused on the quantitation of neurotransmitter 5-hydroxytryptamine (5-HT) and amino acid precursor tryptophan (Trp) in whole blood using liquid chromatography. The research emphasized the significance of these compounds in exploring mental disorders and the influence of antidepressant drugs on 5-HT levels, suggesting the potential use of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide in related research or therapeutic applications (Aymard, Honoré, & Carbuccia, 1994).
5-Aminosalicylic Acid Enemas in Distal Ulcerative Colitis
Another study by Friedman et al. (1986) evaluated the clinical efficacy of 5-aminosalicylic acid (5-ASA) enemas in patients with distal ulcerative colitis unresponsive to standard therapy. The findings indicated significant clinical and sigmoidoscopic improvement, highlighting the potential application of related compounds, like 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide, in the treatment of gastrointestinal disorders (Friedman et al., 1986).
Combined Intoxication with Methylone and 5-MeO-MIPT
Shimizu et al. (2007) documented a case of substance intoxication with methylone and 5-MeO-MIPT, offering insights into the clinical effects and potential toxic properties of these agents. Such studies provide valuable data for the safe handling and potential therapeutic use of complex organic compounds, including 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide (Shimizu et al., 2007).
Alcohol Consumption Monitoring
Research by Helander and Beck (1996) evaluated the ratio of 5-hydroxytryptophol to 5-hydroxyindole-3-acetic acid (5HTOL/5HIAA) in urine for monitoring recent alcohol consumption, demonstrating a more sensitive method than analyzing ethanol or methanol alone. The findings suggest potential applications of related compounds in clinical diagnostics and treatment of substance abuse disorders (Helander & Beck, 1996).
In these diverse studies, the importance of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide and related compounds is evident across different areas of scientific research, particularly in the study of mental disorders, gastrointestinal diseases, substance intoxication, and clinical diagnostics. The specific compound's applications would likely align with these areas, potentially offering new insights or therapeutic options.
Propiedades
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-thiophen-3-ylmethanone;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2.BrH/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8;/h1-2,4,6-7H,3,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIYGYVQSTUSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
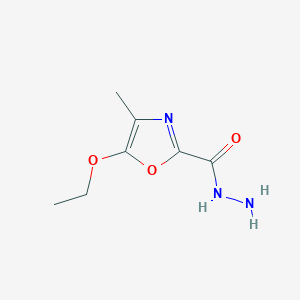
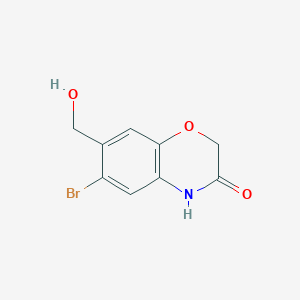

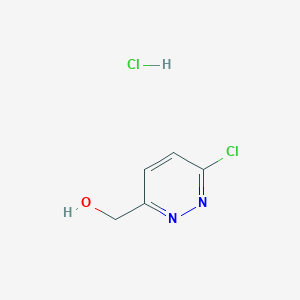
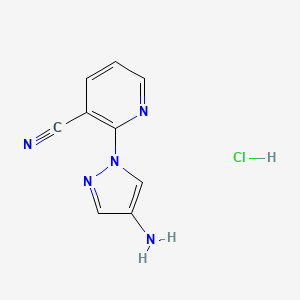

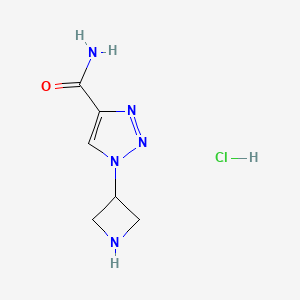
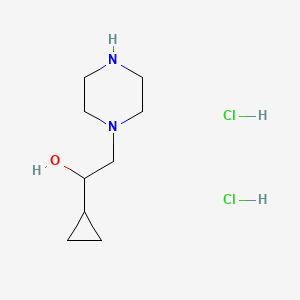
![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

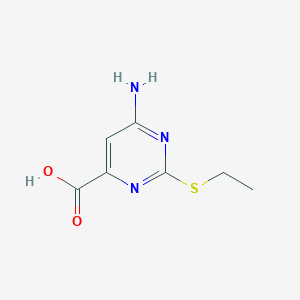
![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)
